Ethyl 2-cyanohexanoate
Overview
Description
Ethyl 2-cyanohexanoate: is an organic compound with the molecular formula C9H15NO2hexanoic acid, 2-cyano-, ethyl ester . This compound is characterized by the presence of a cyano group (-CN) attached to the second carbon of a hexanoic acid chain, which is further esterified with ethanol.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: this compound can be synthesized through the esterification of hexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.
Nitrile Formation: Another method involves the reaction of hexanoic acid with a nitrile-forming reagent, followed by esterification with ethanol.
Industrial Production Methods: In industrial settings, the compound is typically produced through large-scale esterification processes, which involve continuous reactors and efficient separation techniques to ensure high purity and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or their derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of hexanoic acid amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Hexanoic acid or its derivatives.
Reduction: Hexanoic acid amine derivatives.
Substitution: Various functionalized hexanoic acid derivatives.
Scientific Research Applications
Chemistry: Ethyl 2-cyanohexanoate is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: The compound serves as a building block in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands. Medicine: It is utilized in the development of drugs targeting various diseases, such as metabolic disorders and infections. Industry: this compound finds applications in the production of polymers, coatings, and adhesives due to its chemical stability and reactivity.
Mechanism of Action
Target of Action
Ethyl 2-cyanohexanoate is a chemical compound with the molecular formula C9H15NO2 It’s often used for research and development purposes .
Mode of Action
It’s known that the compound can cause skin irritation, serious eye damage, and may cause respiratory irritation
Result of Action
It’s known to cause skin irritation, serious eye damage, and may cause respiratory irritation . These effects suggest that the compound interacts with skin and eye cells, as well as cells in the respiratory system, leading to irritation and damage.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a well-ventilated place and the container should be kept tightly closed . This suggests that exposure to air and moisture could potentially affect the compound’s stability and efficacy.
Comparison with Similar Compounds
Ethyl 2-cyanoheptanoate: Similar structure with an additional carbon in the chain.
Ethyl 2-cyanopentanoate: Shorter carbon chain compared to Ethyl 2-cyanohexanoate.
Ethyl cyanoacetate: Contains a cyano group on a shorter carbon chain.
Uniqueness: this compound is unique due to its specific chain length and functional group placement, which influence its reactivity and applications. Its intermediate position in the carbon chain provides a balance between stability and reactivity, making it versatile for various chemical transformations.
Properties
IUPAC Name |
ethyl 2-cyanohexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-3-5-6-8(7-10)9(11)12-4-2/h8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUSKLAPOQSFAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C#N)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201290050 | |
Record name | Hexanoic acid, 2-cyano-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201290050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7391-39-1 | |
Record name | Hexanoic acid, 2-cyano-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7391-39-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-cyanohexanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007391391 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 2-cyanohexanoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67981 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hexanoic acid, 2-cyano-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201290050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-cyanohexanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.162 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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